molecular formula C20H20N4O3 B11464854 5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11464854
M. Wt: 364.4 g/mol
InChI Key: PZYHPRVXUFBWDW-UHFFFAOYSA-N
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Description

5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core, substituted with methoxyethyl, methoxyphenyl, and pyridinyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the methoxyethyl group: This step may involve alkylation reactions using methoxyethyl halides under basic conditions.

    Substitution with the methoxyphenyl group: This can be accomplished through electrophilic aromatic substitution reactions.

    Attachment of the pyridinyl group: This step may involve cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, acids, and bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor binding: It may bind to specific receptors on cell surfaces, triggering downstream signaling cascades.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure with a different position of the pyridinyl group.

    5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4-(pyridin-4-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure with a different position of the pyridinyl group.

    5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-d]pyrazol-6(1H)-one: Similar structure with a different position of the pyrazole ring.

Uniqueness

The uniqueness of 5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4-pyridin-3-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H20N4O3/c1-26-11-10-24-19(14-4-3-9-21-12-14)16-17(22-23-18(16)20(24)25)13-5-7-15(27-2)8-6-13/h3-9,12,19H,10-11H2,1-2H3,(H,22,23)

InChI Key

PZYHPRVXUFBWDW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)OC)C4=CN=CC=C4

Origin of Product

United States

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